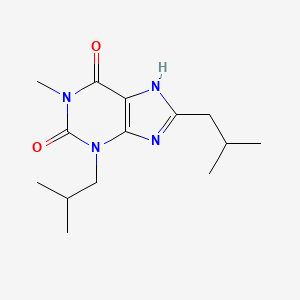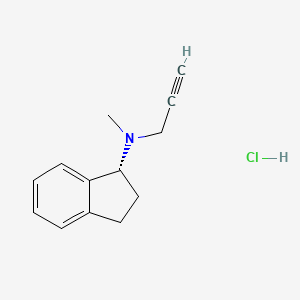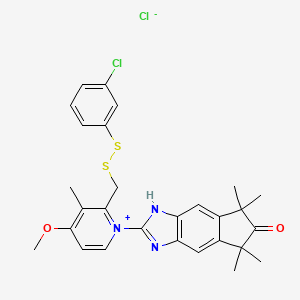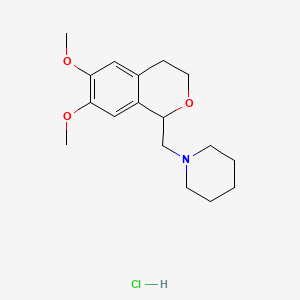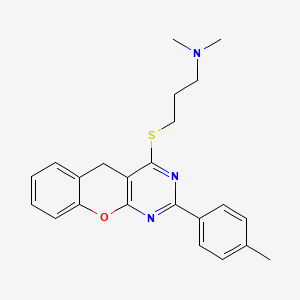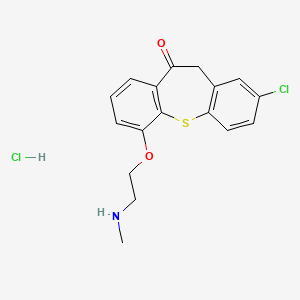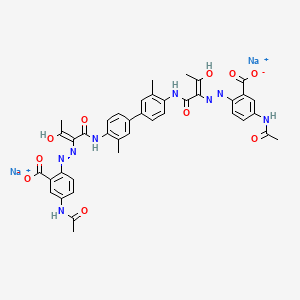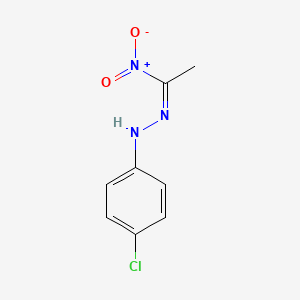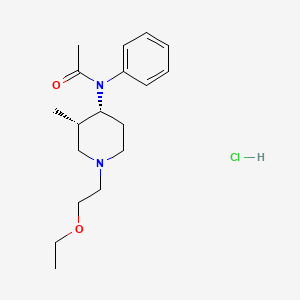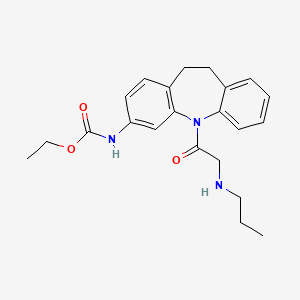
Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dibenzazepine core, a propylamino group, and an ethyl ester functional group. Its molecular formula is C20H23N3O3, and it has a molecular mass of 353.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Dibenzazepine Core: The dibenzazepine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Propylamino Group: The propylamino group is introduced via a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with the dibenzazepine core.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: Finally, the ethyl ester functional group is introduced through an esterification reaction involving ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common industrial methods may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz(b,f)azepin-3-yl]-, ethyl ester
- [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-carbamic acid methyl ester
Uniqueness
Carbamic acid, (10,11-dihydro-5-((propylamino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is unique due to its specific structural features, such as the propylamino group and the ethyl ester functional group
Properties
CAS No. |
134068-19-2 |
|---|---|
Molecular Formula |
C22H27N3O3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl N-[11-[2-(propylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C22H27N3O3/c1-3-13-23-15-21(26)25-19-8-6-5-7-16(19)9-10-17-11-12-18(14-20(17)25)24-22(27)28-4-2/h5-8,11-12,14,23H,3-4,9-10,13,15H2,1-2H3,(H,24,27) |
InChI Key |
RWFPNJXXZBCLHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)


